2-Benzyl-3-pyrrolidinol hydrochloride
Overview
Description
2-Benzyl-3-pyrrolidinol hydrochloride is a chemical compound with the empirical formula C4H9NO · HCl . It is also known as ®-3-Hydroxypyrrolidine hydrochloride . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride involves biological transformation. Aspergillus sp. NBRC 109513 hydroxylates 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol with 66% ee . Kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase forms optically-active 1-benzoyl-3-pyrrolidinol with >99% ee . (S)-1-Benzoyl-3-pyrrolidinol is then successfully converted to 3-pyrrolidinol and its derivatives by chemical reactions .Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-pyrrolidinol hydrochloride is represented by the empirical formula C4H9NO · HCl . The molecular weight of this compound is 123.58 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride include hydroxylation and esterification . The hydroxylation is performed by Aspergillus sp., and the esterification is performed by Amano PS-IM lipase .Physical And Chemical Properties Analysis
2-Benzyl-3-pyrrolidinol hydrochloride is a solid substance . It has a melting point of 104-107 °C . The compound has a refractive index of n20/D 1.49 (lit.) .Scientific Research Applications
Chiral Building Blocks in Pharmaceutical Synthesis
(S)-N-Benzyl-3-pyrrolidinol is widely utilized in the synthesis of pharmaceuticals as a chiral building block. Its production involves the resting-cell reaction of Geotrichum capitatum JCM 3908, resulting in over 99.9% yield and enantiometric excess (Yamada-Onodera, Fukui, & Tani, 2007).
Enzymatic Optical Resolution
The enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol has been explored, with findings indicating that only (R)-N-benzyl-3-pyrrolidinol is acetylated by the lipase Amano P. This leads to potential applications in chiral chemistry and the synthesis of enantiomerically pure compounds (Horiguchi & Mochida, 1995).
Synthesis Improvement
Advancements have been made in the synthesis of (S)-1-benzyl-3-pyrrolidinol, starting from L-malic acid and benzylamine. This improvement involves a melting reaction without solvent use, followed by reduction with sodium borohydride-iodine in tetrahydrofuran (Qiu, Wei, & Lu, 2011).
Gene Cloning and Expression
The gene encoding N-benzyl-3-pyrrolidinol dehydrogenase, instrumental in producing (S)-N-benzyl-3-pyrrolidinol, has been cloned and expressed in Escherichia coli. This development highlights the potential for biotechnological production of this compound (Yamada-Onodera, Kojima, Takase, & Tani, 2007).
Diastereoselective Synthesis
2-Benzyl-3-pyrrolidinols have been synthesized through diastereoselective Paternò-Büchi reactions, which could be significant for the production of various chiral pharmaceuticals (Bach, Brummerhop, & Harms, 2000).
Optically-Active Derivatives
Optically-active 3-pyrrolidinol and its derivatives have been effectively prepared using biological transformation and chemical reactions, showcasing the versatility of 2-benzyl-3-pyrrolidinol derivatives in chiral synthesis (Yamada et al., 2013).
Safety and Hazards
2-Benzyl-3-pyrrolidinol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with suitable protective equipment and in a well-ventilated area .
Future Directions
Optically-active 3-pyrrolidinol and its derivatives, which include 2-Benzyl-3-pyrrolidinol hydrochloride, are chiral building blocks for pharmaceuticals . An efficient synthetic process for optically-active 3-pyrrolidinol and its derivatives has been proposed, which involves the combination of regioselective microbial hydroxylation of 1-benzoylpyrrolidine and stereoselective enzymatic esterification .
properties
IUPAC Name |
2-benzylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUTOOVBOQFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-pyrrolidinol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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